

# Application Notes and Protocols: Diastereoselective Michael Addition in Sporothriolide Synthesis

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## Compound of Interest

Compound Name: *Sporothriolide*

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These application notes provide a detailed overview and experimental protocol for a key step in the total synthesis of **Sporothriolide**, a natural product with antifungal and antibacterial properties. The focus is on the highly diastereoselective Michael addition reaction used to establish crucial stereocenters in the molecule's core structure.

## Introduction

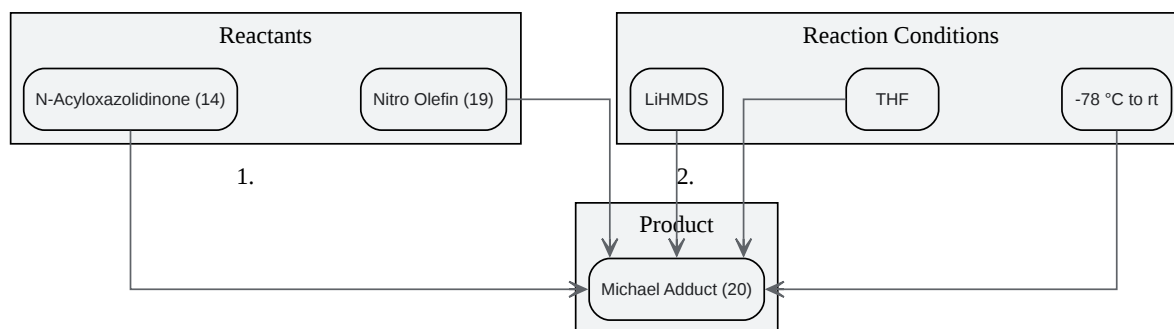
The total synthesis of **Sporothriolide**, achieved in seven steps with an overall yield of 21%, employs a pivotal diastereoselective Michael addition to construct the C3 and C3a stereogenic centers.<sup>[1][2][3][4]</sup> This reaction involves the conjugate addition of a chiral oxazolidinone derivative to a nitro olefin, resulting in the formation of the desired product as a single diastereomer.<sup>[1][2]</sup> This high level of stereocontrol is critical for the successful synthesis of the biologically active natural product.

## Key Transformation: Diastereoselective Michael Addition

The central transformation is the Michael addition of the enolate of N-acyloxazolidinone 14 to the nitro olefin 19. This reaction proceeds with exceptional diastereoselectivity, affording the

adduct 20 in a 73% yield as a single diastereomer.[1][2] The stereochemical outcome is directed by the chiral auxiliary, an (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one moiety.

## Reaction Scheme:



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Caption: Logical workflow of the diastereoselective Michael addition.

## Data Presentation

The following table summarizes the quantitative data for the key Michael addition step and the preparation of the necessary starting materials.

Compound	Description	Starting Materials	Reagents & Conditions	Yield (%)	Diastereomeric Ratio	Reference
14	(S,E)-3-(Dec-3-enoyl)-4-isopropyl-5,5-diphenyloxazolidin-2-one	(E)-Dec-3-enoic acid, (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one	Et <sub>3</sub> N, pivaloyl chloride, n-BuLi, THF, 0 °C to rt	86	N/A	[1][2]
19	(E)-1-(4-methoxyphenyl)-2-nitroethene	p-Anisaldehyde, nitromethane	n-BuNH <sub>2</sub> , rt, 14 days	N/A	N/A	[1][2][5]
20	Michael Adduct	N-Acyloxazolidinone (14), Nitro Olefin (19)	LiHMDS, THF, -78 °C to rt	73	Single diastereomer	[1][2]

## Experimental Protocols

### Synthesis of (S,E)-3-(Dec-3-enoyl)-4-isopropyl-5,5-diphenyloxazolidin-2-one (14)

- To a stirred solution of (E)-dec-3-enoic acid (157 mg, 0.923 mmol) in anhydrous THF (4.6 mL) at 0 °C, triethylamine (0.141 mL, 1.01 mmol) is added, followed by pivaloyl chloride (0.136 mL, 1.11 mmol).
- The mixture is stirred at 0 °C for 2 hours.

- In a separate flask, a solution of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (357 mg, 1.27 mmol) in anhydrous THF (3.0 mL) is cooled to 0 °C, and n-butyllithium (1.58 M in hexane, 0.84 mL, 1.3 mmol) is added.
- The resulting solution of the lithium salt is then added to the mixed anhydride solution at -30 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
- The reaction is quenched with saturated aqueous NH<sub>4</sub>Cl solution and the product is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to afford compound 14 (86% yield).

## Synthesis of (E)-1-(4-methoxyphenyl)-2-nitroethene (19)

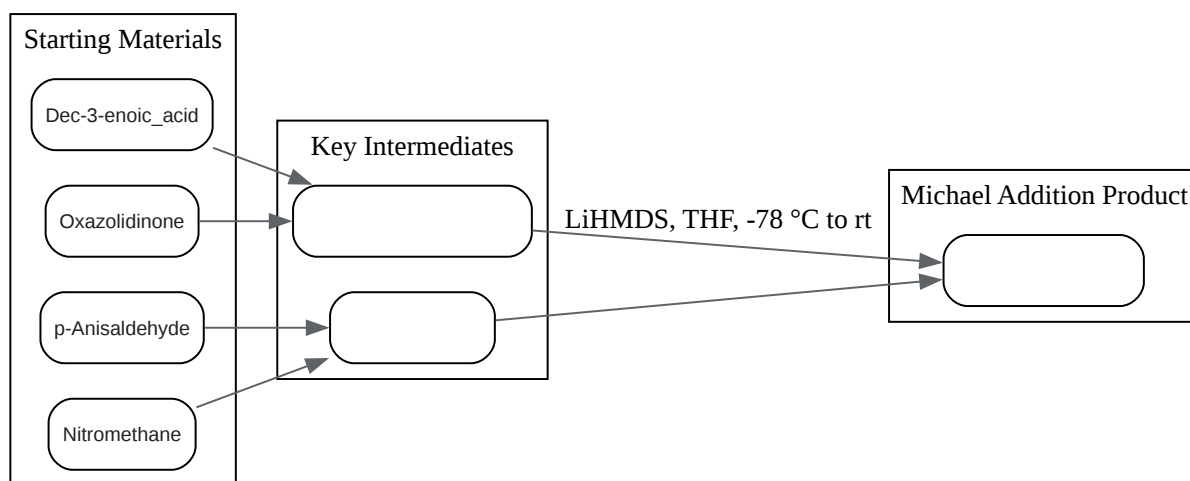
A mixture of p-anisaldehyde and nitromethane is treated with a catalytic amount of n-butylamine and kept at room temperature for 14 days to yield the desired nitro olefin 19.<sup>[5]</sup>

## Diastereoselective Michael Addition to afford Compound 20

- To a stirred solution of the N-acyloxazolidinone 14 in anhydrous THF at -78 °C, a solution of lithium hexamethyldisilazide (LiHMDS) in THF is added dropwise.
- The resulting enolate solution is stirred at -78 °C for 30 minutes.
- A solution of the nitro olefin 19 in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.
- The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 16 hours.

- The reaction is quenched with saturated aqueous  $\text{NH}_4\text{Cl}$  solution, and the product is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous  $\text{Na}_2\text{SO}_4$ , filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to give the Michael adduct 20 as a single diastereomer (73% yield).

## Visual Representation of the Synthetic Pathway



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Caption: Synthetic route to the key Michael adduct 20.

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